(R)-Methyl 2-oxocyclopentanecarboxylate
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Overview
Description
It is a colorless to light yellow liquid with a molecular weight of 142.1525 g/mol . This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R)-Methyl 2-oxocyclopentanecarboxylate can be achieved through several methods. One common method involves the esterification of cyclopentanone-2-carboxylic acid with methanol in the presence of an acid catalyst . The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of polymer-supported catalysts and sonochemical methods can enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
(R)-Methyl 2-oxocyclopentanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are employed in substitution reactions.
Major Products Formed
Oxidation: Cyclopentanone-2-carboxylic acid.
Reduction: Cyclopentanone-2-methanol.
Substitution: Various substituted cyclopentanone derivatives.
Scientific Research Applications
(R)-Methyl 2-oxocyclopentanecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research explores its use in drug development and as a building block for active pharmaceutical ingredients.
Industry: It is utilized in the production of fine chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of (R)-Methyl 2-oxocyclopentanecarboxylate involves its interaction with various molecular targets and pathways. In biological systems, it may act as a substrate for enzymes, leading to the formation of biologically active metabolites. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can further participate in biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-oxocyclohexanecarboxylate: Similar structure but with a six-membered ring.
Methyl 2-oxocyclobutanecarboxylate: Similar structure but with a four-membered ring.
Uniqueness
(R)-Methyl 2-oxocyclopentanecarboxylate is unique due to its five-membered ring structure, which imparts distinct chemical and physical properties. Its reactivity and stability differ from those of its analogs, making it valuable for specific synthetic applications and research studies .
Properties
IUPAC Name |
methyl (1R)-2-oxocyclopentane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-10-7(9)5-3-2-4-6(5)8/h5H,2-4H2,1H3/t5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBBESSUKAHBHD-RXMQYKEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCCC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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